molecular formula C18H14N2O3 B2403213 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 105260-10-4

2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2403213
Key on ui cas rn: 105260-10-4
M. Wt: 306.321
InChI Key: SMZOPJDSHVNPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04954625

Procedure details

In 80 ml of N,N-dimethylformamide is dissolved 10 g of 4-(2-aminophenyl)-2-phthalimidobutyric acid, and 6.7 g of diethyl phosphorocyanidate is added dropwise to the solution under ice-cooling with stirring. After the addition is complete, stirring is continued for 15 minutes, and 3.1 g of triethylamine is added dropwise to the mixture under ice cooling, followed by stirring under ice-cooling for 45 minutes and then at room temperature for 30 minutes. The reaction solution is diluted with 200 ml of water, followed by stirring for 1 hour, and the crystals, which separate out, are collected by filtration, dried and added to 100 ml of ethanol, followed by heating. After the solution is concentrated to about half of the original volume, the colorless prisms which separate out are collected by filtration to give 8.3 g of 3-phthalimido-1,3,4,5-tetrahydro-1-benzazepin-2-one. m.p. 261°-263° C.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
4-(2-aminophenyl)-2-phthalimidobutyric acid
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH:10]([N:14]1[C:18](=[O:19])[C:17]2=[CH:20][CH:21]=[CH:22][CH:23]=[C:16]2[C:15]1=[O:24])[C:11]([OH:13])=O.P(C#N)(=O)(OCC)OCC.C(N(CC)CC)C>CN(C)C=O.O>[C:15]1(=[O:24])[N:14]([CH:10]2[CH2:9][CH2:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[NH:1][C:11]2=[O:13])[C:18](=[O:19])[C:17]2=[CH:20][CH:21]=[CH:22][CH:23]=[C:16]12

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
4-(2-aminophenyl)-2-phthalimidobutyric acid
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=CC=C1)CCC(C(=O)O)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
6.7 g
Type
reactant
Smiles
P(OCC)(OCC)(=O)C#N
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise to the solution under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
by stirring under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 45 minutes
Duration
45 min
WAIT
Type
WAIT
Details
at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the crystals, which separate out
FILTRATION
Type
FILTRATION
Details
are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
added to 100 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CONCENTRATION
Type
CONCENTRATION
Details
After the solution is concentrated to about half of the original volume
CUSTOM
Type
CUSTOM
Details
the colorless prisms which separate out
FILTRATION
Type
FILTRATION
Details
are collected by filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(C=2C(C(N1C1C(NC3=C(CC1)C=CC=C3)=O)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.